Cas no 1805525-09-0 (Ethyl 4-bromo-3-cyano-5-hydroxybenzoate)

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-bromo-3-cyano-5-hydroxybenzoate
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- Inchi: 1S/C10H8BrNO3/c1-2-15-10(14)6-3-7(5-12)9(11)8(13)4-6/h3-4,13H,2H2,1H3
- InChI Key: VKDJVPKMYXZONN-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=CC(C(=O)OCC)=CC=1O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 286
- Topological Polar Surface Area: 70.3
Ethyl 4-bromo-3-cyano-5-hydroxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015016853-250mg |
Ethyl 4-bromo-3-cyano-5-hydroxybenzoate |
1805525-09-0 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
Alichem | A015016853-500mg |
Ethyl 4-bromo-3-cyano-5-hydroxybenzoate |
1805525-09-0 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
Alichem | A015016853-1g |
Ethyl 4-bromo-3-cyano-5-hydroxybenzoate |
1805525-09-0 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Ethyl 4-bromo-3-cyano-5-hydroxybenzoate Related Literature
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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4. Book reviews
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
Additional information on Ethyl 4-bromo-3-cyano-5-hydroxybenzoate
Recent Advances in the Study of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (CAS: 1805525-09-0) and Its Applications in Chemical Biology and Pharmaceutical Research
Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (CAS: 1805525-09-0) is a chemically synthesized compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its bromo, cyano, and hydroxy functional groups, serves as a versatile intermediate in the synthesis of more complex molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
One of the key areas of research involving Ethyl 4-bromo-3-cyano-5-hydroxybenzoate is its role as a building block for the synthesis of kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have utilized this compound to develop selective inhibitors targeting specific kinases, with promising results in preclinical models. The bromo and cyano groups in the compound provide reactive sites for further chemical modifications, enabling the creation of diverse derivatives with enhanced biological activity.
In addition to its applications in kinase inhibitor development, Ethyl 4-bromo-3-cyano-5-hydroxybenzoate has also been investigated for its antimicrobial properties. Recent studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, particularly those resistant to conventional antibiotics. The compound's mechanism of action appears to involve disruption of microbial cell wall synthesis, making it a potential candidate for the development of new antimicrobial agents. Further optimization of its structure could lead to improved potency and reduced toxicity.
Another notable application of this compound is in the field of chemical biology, where it has been used as a probe to study enzyme-substrate interactions. Its unique chemical structure allows it to act as a substrate mimic for certain enzymes, providing insights into their catalytic mechanisms. This has been particularly valuable in the study of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions can aid in the design of drugs with better pharmacokinetic profiles.
Recent synthetic methodologies have also focused on improving the yield and purity of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate. Advances in catalytic systems and green chemistry approaches have enabled more efficient production of this compound, reducing the environmental impact of its synthesis. These improvements are critical for scaling up production to meet the demands of pharmaceutical development and clinical trials.
In conclusion, Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (CAS: 1805525-09-0) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its biological activity, makes it a valuable tool for drug discovery. Ongoing research aims to further elucidate its mechanisms of action and optimize its derivatives for therapeutic use. As the field advances, this compound is likely to play an increasingly important role in the development of new treatments for various diseases.
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